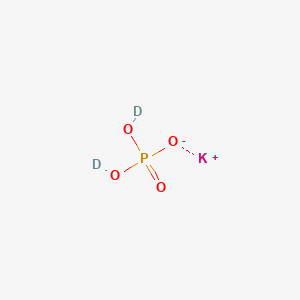
5-Methyl-2-Nitropyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitropyridine derivatives, including those structurally related to "5-Methyl-2-nitropyridin-3-ol", often involves multi-step nucleophilic reactions starting from commercially available chloro-nitropyridines. For instance, Zhang et al. (2019) established a rapid and high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, from 2-chloro-5-nitropyridine through multi-step nucleophilic reactions, achieving a total yield of up to 92% (Zhang et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of nitropyridine derivatives have been analyzed using X-ray diffraction and density functional theory (DFT). Bryndal et al. (2012) studied the molecular structures of 2-amino-4-methyl-5-nitropyridine and other derivatives, determining their crystal structures and stabilization mechanisms through hydrogen bonding, showcasing the layered arrangement and dimeric motifs in their molecular units (Bryndal et al., 2012).
Chemical Reactions and Properties
Nitropyridines undergo various chemical reactions, including nucleophilic substitution and reactions with ketones and ammonia, leading to a variety of derivatives. Tohda et al. (1994) developed a one-pot synthesis for 2-substituted 3-nitropyridines, highlighting the versatility of nitropyridines in organic synthesis (Tohda et al., 1994).
Physical Properties Analysis
The physical properties of nitropyridines, such as crystal structure, vibrational characteristics, and stability, have been explored through spectroscopic and computational methods. Balachandran et al. (2012) analyzed the conformational stability and vibrational spectra of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives, providing insights into their molecular stability and bond strength (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties of nitropyridines, including their reactivity and potential for forming derivatives, have been the subject of numerous studies. Sagitullina et al. (2009) synthesized previously unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines, demonstrating the reactive nature and versatility of nitropyridine compounds in synthesizing a wide range of derivatives (Sagitullina et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthese von Nitropyridinen
„5-Methyl-2-Nitropyridin-3-ol“ ist eine Art von Nitropyridin, die wichtige Verbindungen in der organischen Chemie sind. Sie können durch Reaktion von Pyridin und substituierten Pyridinen mit N2O5 in einem organischen Lösungsmittel synthetisiert werden . Dieser Reaktionsmechanismus ist keine elektrophile aromatische Substitution, sondern eine, bei der die Nitrogruppe durch eine [1,5]-sigmatrope Verschiebung von der 1-Position in die 3-Position wandert .
Herstellung von 2-substituierten-5-Nitropyridinen
Aus 3-Nitropyridin wird 5-Nitropyridin-2-sulfonsäure in einer zweistufigen Reaktion gebildet. Daraus wurde eine Reihe von 2-substituierten-5-Nitro-pyridinen synthetisiert . Dieser Prozess könnte möglicherweise „this compound“ als Reaktant oder Produkt beinhalten.
Synthese von 4-substituierten-2-Alkylamino-5-Nitropyridinen
3-Nitropyridin und 4-substituierte-3-Nitropyridine wurden mit Ammoniak und Aminen durch das Verfahren der vikariierenden Substitution und durch das Verfahren der oxidativen Substitution in der Position para zur Nitrogruppe substituiert. In beiden Fällen wurden hohe Regioselektivitäten und Ausbeuten erzielt, um eine Reihe von 4-substituierten-2-Alkylamino-5-Nitropyridinen zu erhalten .
Herstellung von Proteasom-Inhibitoren
“this compound” kann bei der Herstellung von Proteasom-Inhibitoren verwendet werden, die einen 5-Methylpyridin-2(1H)-on-Rest enthalten . Proteasom-Inhibitoren sind eine Klasse von Medikamenten, die die Wirkung von Proteasomen blockieren, zelluläre Komplexe, die Proteine abbauen, und sie werden zur Behandlung von Krebsarten wie multiplem Myelom eingesetzt.
Chlorierung zur Herstellung von 2-Chlor-5-Methyl-3-Nitropyridin
“this compound” kann bei der Herstellung von 2-Chlor-5-Methyl-3-Nitropyridin durch Chlorierung unter Verwendung von Thionylchlorid verwendet werden . Diese Verbindung könnte als Baustein bei der Synthese verschiedener anderer chemischer Verbindungen verwendet werden.
Verwendung als Baustein in der chemischen Synthese
“this compound” kann als Baustein bei der Synthese einer breiten Palette chemischer Verbindungen verwendet werden . Seine einzigartige Struktur macht es zu einem wertvollen Bestandteil bei der Herstellung komplexer Moleküle für Forschungs- und Industrieanwendungen.
Safety and Hazards
The safety information for 5-Methyl-2-nitropyridin-3-ol includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) .
Eigenschaften
IUPAC Name |
5-methyl-2-nitropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(9)6(7-3-4)8(10)11/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESHDHSFWWFFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617777 |
Source


|
| Record name | 5-Methyl-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15128-88-8 |
Source


|
| Record name | 5-Methyl-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-nitropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)





